Acide m-PEG3

Vue d'ensemble

Description

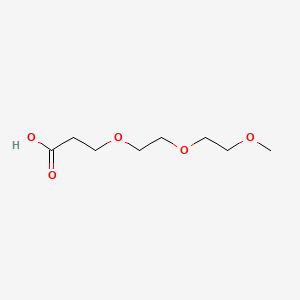

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is a chemical compound with the molecular formula C8H16O5 . It is also known by its IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid consists of a propanoic acid backbone with a methoxyethoxyethoxy group attached to the third carbon . The average molecular mass is 192.210 Da, and the monoisotopic mass is 192.099777 Da .Physical and Chemical Properties Analysis

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .Applications De Recherche Scientifique

Acide m-PEG3 : Analyse complète des applications de la recherche scientifique

Systèmes d'administration de médicaments : L'this compound est couramment utilisé dans le développement de systèmes d'administration de médicaments en raison de sa capacité à augmenter la solubilité dans les milieux aqueux et à former des liaisons amides stables avec les groupes amines primaires. Ceci en fait un lieur idéal pour la création de vecteurs de médicaments ciblés, tels que des nanoparticules ou des liposomes, qui peuvent être utilisés pour administrer des vaccins à ARNm ou d'autres agents thérapeutiques .

Bioconjugaison : En bioconjugaison, l'this compound sert de lieur non clivable qui peut être utilisé pour fixer des médicaments ou d'autres molécules à des biomolécules comme des protéines ou des anticorps. Ce processus, souvent appelé pégylation, améliore la stabilité et la solubilité des agents thérapeutiques in vivo, optimisant leur efficacité et réduisant les taux d'élimination de la circulation .

Science des polymères : L'this compound joue un rôle dans la science des polymères, en particulier dans la synthèse de polymères biodégradables comme les copolymères PLA–PEG. Ces polymères sont avantageux pour la libération contrôlée de médicaments, offrant des avantages tels que la réduction de la toxicité et la capacité de libérer des médicaments thérapeutiques en quantités stables sur des périodes prolongées .

Nanotechnologie : Le composé est essentiel en nanotechnologie, en particulier dans la fabrication de systèmes nanostructurés pour des applications médicales. Son inclusion dans la conception de nanoparticules améliore leur interaction avec les systèmes biologiques et améliore leurs performances en tant que vecteurs d'administration de médicaments .

Biologie moléculaire : En biologie moléculaire, l'this compound est utilisé pour modifier les acides nucléiques ou les protéines afin d'étudier leur structure et leur fonction. Il est également utilisé dans les techniques de marquage qui nécessitent un espaceur hydrophile pour augmenter la distance moléculaire et réduire l'encombrement stérique .

Ingénierie biomédicale : L'this compound contribue à l'ingénierie biomédicale en facilitant le développement de matériaux de pointe pour l'ingénierie tissulaire et la médecine régénérative. Ses propriétés aident à créer des échafaudages qui favorisent la croissance cellulaire et la formation tissulaire .

Imagerie diagnostique : Le composé est également utilisé en imagerie diagnostique, où il aide à la préparation d'agents de contraste pour des modalités d'imagerie améliorées telles que l'IRM ou la TEP, améliorant la visualisation des processus biologiques .

Synthèse chimique : Enfin, l'this compound est utilisé en synthèse chimique comme réactif qui introduit des chaînes PEG dans les molécules, modifiant ainsi leurs propriétés physiques et chimiques à des fins de recherche diverses .

Chaque domaine d'application tire parti des propriétés uniques de l'this compound pour faire progresser la recherche scientifique et développer des solutions innovantes dans de multiples disciplines.

BroadPharm Creative Biolabs BroadPharm Springer - Biodegradable PLGA-b-PEG polymeric nanoparticles Springer - PEGylated Systems in Pharmaceutics Springer - Emerging uses of PLA–PEG copolymer in cancer drug delivery Springer - Recent Advances in Bioorthogonal Ligation and Bioconjugation Thermo Fisher Scientific - Bioconjugation and crosslinking technical handbook MDPI - The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

Mécanisme D'action

Target of Action

The primary target of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as m-PEG3-acid, is primary amine groups . The terminal carboxylic acid of m-PEG3-acid can react with these primary amine groups in the presence of activators to form a stable amide bond .

Mode of Action

The interaction of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid with its targets involves the formation of a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU .

Biochemical Pathways

Studies have shown that peg3, a related compound, is involved in regulating the expression levels of several key genes in adipogenesis and has been associated with the over-expression of genes involved in lipid metabolism .

Pharmacokinetics

The ADME properties of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are characterized by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Result of Action

Related compounds such as peg3 have been shown to play roles in cell proliferation, p53-mediated apoptosis , and have tumor suppressor activity .

Action Environment

The action, efficacy, and stability of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are likely influenced by various environmental factors. For instance, the hydrophilic PEG spacer of the compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration state of its environment.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .

Cellular Effects

m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .

Molecular Mechanism

At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .

Dosage Effects in Animal Models

The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .

Propriétés

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYTEWOPOCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)